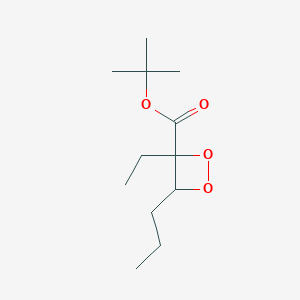

Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

Cat. No. B8422313

M. Wt: 230.30 g/mol

InChI Key: UQSGFZLFVDICFF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08609883B2

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type E with a downstream reactor of type C. Before the start of the reaction, the first reactor is filled with a solution of 25.8% by weight of tert-butyl hydroperoxide and 16.4% by weight of potassium hydroxide in water. 24.6 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 24.2 kg/h of a solution of 45% by weight of potassium hydroxide in water, 17.4 kg/h of water and 24.0 kg/h of 2-ethylhexanoyl chloride are then fed to the first reactor. Cooling with cooling water keeps the internal temperature in the first reactor at 35° C. and in the second reactor at 27° C. The organic phase is removed from the reaction mixture withdrawn from the second reactor. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid and with a 1% by weight solution of sodium hydrogencarbonate in water, and then dried by stripping in a column with random packing at 33° C. and 35 to 40 mbar. 31.4 kg/h of tert-butyl peroxy-2-ethylhexanoate are obtained (98.5% based on 2-ethylhexanoyl chloride). The space-time yield is 2.53 kg/l·h.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5]O)([CH3:4])([CH3:3])[CH3:2].[OH-:7].[K+].[CH2:9]([CH:11]([CH2:15][CH2:16][CH2:17][CH3:18])[C:12](Cl)=[O:13])[CH3:10].[OH2:19]>>[CH3:18][CH2:17][CH2:16][CH:15]1[O:19][O:7][C:11]1([C:12]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:13])[CH2:9][CH3:10] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(C(=O)Cl)CCCC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction is effected in a reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Before the start of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 35° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 27° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase is removed from the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

withdrawn from the second reactor

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

with a 1% by weight solution of sodium hydrogencarbonate in water, and then dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by stripping in a column with random packing at 33° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCCC1C(OO1)(CC)C(=O)OC(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |